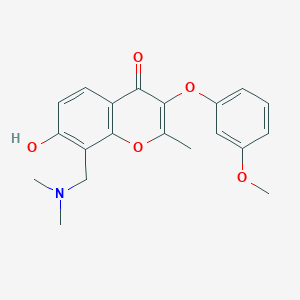

8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

描述

8-((Dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a substituted flavone backbone. Its structure features:

- Position 2: A methyl group.

- Position 3: A 3-methoxyphenoxy substituent.

- Position 7: A hydroxyl group.

- Position 8: A dimethylaminomethyl moiety.

The compound is synthesized via Mannich reactions or condensation methods, as seen in analogous chromen-4-one derivatives . Crystallographic studies using SHELX software (e.g., SHELXL, SHELXT) are critical for structural elucidation .

属性

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12-19(26-14-7-5-6-13(10-14)24-4)18(23)15-8-9-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJGZSFTPBOJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone intermediate.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction, where the chromone intermediate is reacted with 3-methoxyphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

化学反应分析

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dihydrochromone derivatives.

Substitution: Formation of substituted chromone derivatives with various functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用机制

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one are highlighted below through comparisons with analogous chromen-4-one derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Physicochemical Properties: The dimethylaminomethyl group (position 8) enhances solubility in polar solvents due to its basicity, as seen in the target compound and . Halogenated substituents (e.g., 4-Cl in ) increase hydrophobicity and may improve membrane permeability.

Synthetic Pathways: Mannich reactions are widely used to introduce aminoalkyl groups (e.g., dimethylaminomethyl) at position 8 . Condensation with aldehydes (e.g., 4-dimethylaminobenzaldehyde in ) is a common method for constructing the chromen-4-one core.

Biological Implications: Hydroxyl groups (position 7) facilitate hydrogen bonding with biological targets, as observed in the target compound and .

Crystallographic Analysis :

- Structural validation relies on SHELX software (e.g., SHELXL for refinement), ensuring accurate determination of substituent conformations .

生物活性

The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₁O₃

- CAS Number : 5360368

Biological Activity Overview

The biological activities of chromone derivatives, including the compound , have been extensively studied. They exhibit a wide range of pharmacological effects such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

- Anti-inflammatory Activity : Chromone derivatives have been shown to inhibit nitric oxide (NO) production in macrophages, which is crucial in inflammatory responses. The compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells without inducing cytotoxicity .

- Antioxidant Properties : The presence of hydroxyl and methoxy groups in the structure enhances the antioxidant capacity by scavenging free radicals and reducing oxidative stress.

- Anticancer Potential : Preliminary studies suggest that chromone derivatives can induce apoptosis in cancer cells and inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic proteins .

Data Tables

Case Studies

-

Study on RAW 264.7 Cells :

- Researchers evaluated the effects of the compound on RAW 264.7 macrophages exposed to LPS.

- Results indicated a dose-dependent inhibition of NO production with no cytotoxic effects observed after 24 hours of treatment.

- The study highlighted the potential use of this compound as an anti-inflammatory agent in therapeutic applications .

- Anticancer Evaluation :

Research Findings

Recent research has focused on synthesizing and characterizing new chromone derivatives to enhance their biological activity. The incorporation of various functional groups has been shown to significantly influence their pharmacological profiles.

Key Findings:

- Inhibitory Effects on NF-κB Activation : Several studies reported that chromone derivatives could suppress NF-κB activation, a critical pathway involved in inflammation and cancer progression .

- Structure-Activity Relationship (SAR) : Modifications to the chromone backbone can lead to enhanced biological activities. For instance, compounds with additional hydroxyl or methoxy groups exhibited stronger anti-inflammatory effects compared to their analogs .

常见问题

Basic Research Question

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL). Include positive controls like ciprofloxacin .

- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK293) to determine selectivity indices. IC50 values <10 µM suggest therapeutic potential .

How do structural modifications at the 3-methoxyphenoxy and dimethylamino groups influence bioactivity?

Advanced Research Question

- Substituent Effects : Replace the 3-methoxy group with halogens (e.g., Cl) to enhance lipophilicity and membrane penetration. Piperidine substitution for dimethylamino improves CNS permeability .

- SAR Studies : Compare IC50 values of analogs in enzyme inhibition assays (e.g., COX-2). Methoxy-to-hydroxy substitution at C7 reduces cytotoxicity but increases solubility .

Which analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question

- NMR : 1H/13C NMR confirms substitution patterns (e.g., δ 3.8 ppm for OCH3, δ 2.3 ppm for dimethylamino).

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.5%). ESI-MS ([M+H]+ = 410.4) validates molecular weight .

- PXRD : Match experimental patterns with simulated data from SHELXL to confirm crystallinity .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Assay Variability : Standardize protocols (e.g., ATCC strains, serum-free media) to minimize discrepancies.

- Meta-Analysis : Compare logP values and assay conditions (pH, temperature) to identify outliers. For example, reduced activity at pH >7 may indicate instability of the phenolic -OH group .

What strategies improve aqueous solubility for in vivo studies without compromising activity?

Basic Research Question

- Salt Formation : Hydrochloride salts of the dimethylamino group enhance solubility (e.g., 25 mg/mL in PBS).

- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to encapsulate the compound, improving bioavailability .

How can computational modeling predict binding modes to biological targets like kinases or GPCRs?

Advanced Research Question

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinases). The chromenone core aligns with ATP-binding pockets; ΔG < -8 kcal/mol suggests strong binding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

What reaction mechanisms explain the compound’s susceptibility to oxidation at the 7-hydroxy group?

Advanced Research Question

- Oxidative Pathways : The 7-OH group undergoes autoxidation to a quinone intermediate in the presence of O2 (confirmed by ESR). Stabilize with antioxidants (e.g., ascorbic acid) during storage .

- pH Dependence : Oxidation rates increase at alkaline pH (>9), as deprotonation facilitates electron transfer .

What crystallization conditions yield high-quality single crystals for X-ray analysis?

Basic Research Question

- Solvent Systems : Use slow evaporation of a DCM/methanol (3:1) solution at 4°C.

- Additives : Trace trifluoroacetic acid (0.1%) protonates the dimethylamino group, improving crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。